(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate

Chiral Resolution Stereochemical Purity Asymmetric Synthesis

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (CAS 1799439-16-9) is a single-enantiomer, N-benzyl-protected morpholine derivative bearing an ethyl acetate substituent at the 3-position with defined (S) stereochemistry. It belongs to the class of chiral morpholine building blocks widely employed in medicinal chemistry for the synthesis of CNS-targeted agents and protein degrader (PROTAC) conjugates.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1799439-16-9
Cat. No. B2422279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
CAS1799439-16-9
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCCOC(=O)CC1COCCN1CC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c1-2-19-15(17)10-14-12-18-9-8-16(14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1
InChIKeyCVSNILZTWDJCKF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (CAS 1799439-16-9): Chiral Morpholine Building Block for Pharmaceutical R&D Procurement


(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (CAS 1799439-16-9) is a single-enantiomer, N-benzyl-protected morpholine derivative bearing an ethyl acetate substituent at the 3-position with defined (S) stereochemistry [1]. It belongs to the class of chiral morpholine building blocks widely employed in medicinal chemistry for the synthesis of CNS-targeted agents and protein degrader (PROTAC) conjugates [2]. Its stereochemically pure nature distinguishes it from racemic or enantiomerically undefined morpholine-acetate intermediates, making it a candidate for asymmetric synthesis workflows where stereochemical fidelity is critical for downstream pharmacological activity.

Why (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate Cannot Be Replaced by the Racemate, (R)-Enantiomer, or Methyl Ester Analog


Substituting the (S)-ethyl ester with the racemic mixture (CAS 1802498-48-1), the (S)-methyl ester (CAS 1217775-70-6), or the (R)-methyl ester (CAS 917572-30-6) introduces risks of stereochemical ambiguity, altered reactivity, or differential pharmacokinetic profiles in derived compounds. The FDA's 1992 guidance on stereoisomeric drugs mandates that the absolute stereochemistry of chiral centers be established early in development and that each enantiomer be studied separately for pharmacological and metabolic pathways [1]. Additionally, ethyl esters exhibit measurably slower alkaline hydrolysis kinetics compared to methyl esters—a factor relevant to selective deprotection strategies in multi-step syntheses [2]. The quantitative evidence below demonstrates that these differences are not interchangeable for rigorous medicinal chemistry or process development applications.

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (S)-Ethyl Ester vs. Racemic Mixture—Defined Absolute Stereochemistry for Chiral Drug Development

The (S)-enantiomer (CAS 1799439-16-9) possesses a single, defined stereocenter at the morpholine 3-position (SMILES: CCOC(=O)C[C@H]1COCCN1CC2=CC=CC=C2), whereas the corresponding racemic mixture (CAS 1802498-48-1) is an equimolar blend of (R) and (S) enantiomers with no stereochemical specification [1]. Under the FDA stereoisomeric drug guidance, racemic mixtures require separate pharmacological and toxicological evaluation of each enantiomer, adding substantial development burden [2]. Use of the defined (S)-enantiomer eliminates this uncertainty and aligns with regulatory preference for single-isomer development.

Chiral Resolution Stereochemical Purity Asymmetric Synthesis

Commercial Accessibility: (S)-Ethyl Ester vs. (R)-Ethyl Ester—Asymmetric Market Availability Reduces Sourcing Risk

The (S)-enantiomer (CAS 1799439-16-9) is stocked by at least five independent vendors (AKSci, Coolpharm, MolCore, Beyotime, Aladdin Scientific), with purity specifications ranging from 95% (AKSci) to 98% (Coolpharm, MolCore, Beyotime) . In contrast, no commercial source for the corresponding (R)-ethyl ester (ethyl 2-[(3R)-4-benzylmorpholin-3-yl]acetate) was identified across major chemical databases or vendor catalogs during this analysis. The (R)-methyl ester (CAS 917572-30-6) is available but represents a different ester homolog with distinct reactivity.

Supply Chain Enantiomer Availability Procurement

Ester Reactivity: Ethyl Ester vs. Methyl Ester—Differential Hydrolysis Kinetics for Selective Deprotection Strategies

Ethyl esters are documented to hydrolyze approximately 5-fold slower than methyl esters under enzymatic (lipase) catalysis, and up to 10-fold slower under nucleophilic conditions (e.g., LiI-mediated cleavage) [1]. This kinetic difference enables selective deprotection of methyl esters in the presence of ethyl esters using reagents such as NaCN in HMPA or CH3CO2NH4 in hot DMSO [2]. The (S)-ethyl ester (target) thus offers orthogonal protection potential relative to the (S)-methyl ester analog (CAS 1217775-70-6).

Ester Hydrolysis Chemoselective Deprotection Nucleophilic Substitution

Physicochemical Profile: Computed LogP and Polar Surface Area Differentiate Membrane Permeability Potential from More Polar Morpholine Analogs

The (S)-ethyl ester has a computed XLogP3-AA of 1.6 and a Topological Polar Surface Area (TPSA) of 38.8 Ų, placing it within favorable ranges for oral bioavailability and CNS penetration per Lipinski and CNS MPO criteria [1]. In contrast, the corresponding free acid (2-(4-benzylmorpholin-3-yl)acetic acid, CAS 111949-91-8) carries a carboxylic acid group (higher TPSA, lower LogP), and the des-benzyl morpholine-3-acetic acid analog (CAS 86967-55-7) has a TPSA of approximately 58.6 Ų due to the free NH group . The ethyl ester's balanced lipophilicity supports its use as a building block for CNS-penetrant PROTAC designs.

Lipophilicity Drug-likeness Blood-Brain Barrier Penetration

Optimal Application Scenarios for (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of CNS-Targeted Drug Candidates Requiring Defined (S)-Stereochemistry

The (S)-enantiomer's 100% enantiomeric excess and ≥98% chemical purity make it suitable as a chiral input for CNS drug development programs, particularly those targeting serotonin/norepinephrine reuptake pathways where benzylmorpholine scaffolds have demonstrated pharmacological relevance [1]. The defined (S) configuration aligns with FDA stereoisomeric drug guidance expectations for single-enantiomer characterization [2].

PROTAC Library Construction Requiring Ethyl Ester-Linked Morpholine Building Blocks

Classified as a Protein Degrader Building Block by major chemical suppliers, the (S)-ethyl ester provides a morpholine-containing linker precursor for heterobifunctional PROTAC molecules [1]. The ethyl ester's slower hydrolysis kinetics (5–10× vs. methyl ester) offer improved stability during PROTAC assembly and purification, reducing undesired ester cleavage [2].

Multi-Step Synthesis Requiring Orthogonal Ester Deprotection Strategies

When a synthetic route involves both methyl and ethyl ester protecting groups, the ethyl ester's differential reactivity enables selective methyl ester cleavage using NaCN/HMPA or CH3CO2NH4/DMSO without affecting the ethyl ester, as supported by class-level reactivity data [1]. This orthogonal strategy is valuable for complex natural product or macrocyclic peptide syntheses.

Chiral Reference Standard for Analytical Method Development

The (S)-enantiomer, with its well-defined stereochemistry, high purity (98%), and multi-vendor availability, can serve as a reference standard for chiral HPLC method development and enantiomeric purity determination of morpholine-containing intermediates [1].

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